molecular formula C8H11Br B13835723 3-Bromo-1,5-cyclooctadiene

3-Bromo-1,5-cyclooctadiene

Cat. No.: B13835723
M. Wt: 187.08 g/mol
InChI Key: XQQKELZZZRWNHG-ILNZVKDWSA-N
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Description

3-Bromo-1,5-cyclooctadiene is an organic compound with the chemical formula C₈H₁₁Br. It is a brominated derivative of 1,5-cyclooctadiene, characterized by the presence of a bromine atom attached to the third carbon of the cyclooctadiene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-1,5-cyclooctadiene can be synthesized through the allylic bromination of 1,5-cyclooctadiene. The reaction typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of benzoyl peroxide as a radical initiator. The reaction is carried out in carbon tetrachloride under reflux conditions .

Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1,5-cyclooctadiene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming larger ring systems.

    Reduction Reactions: The bromine atom can be reduced to form 1,5-cyclooctadiene.

Common Reagents and Conditions:

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

    Cycloaddition Reagents: Dienes or dienophiles for Diels-Alder reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products:

    Substitution Products: Various substituted cyclooctadienes.

    Cycloaddition Products: Larger cyclic compounds.

    Reduction Products: 1,5-cyclooctadiene.

Scientific Research Applications

3-Bromo-1,5-cyclooctadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-1,5-cyclooctadiene involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, its ability to participate in cycloaddition reactions makes it a valuable intermediate in the synthesis of complex ring systems .

Comparison with Similar Compounds

    1,5-Cyclooctadiene: The parent compound without the bromine atom.

    6-Bromo-1,4-cyclooctadiene: Another brominated derivative with the bromine atom at a different position.

    1,3,5-Cyclooctatriene: A related compound with three double bonds in the ring.

Uniqueness: 3-Bromo-1,5-cyclooctadiene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of the bromine atom at the third position allows for selective functionalization and the formation of diverse derivatives.

Properties

Molecular Formula

C8H11Br

Molecular Weight

187.08 g/mol

IUPAC Name

(1Z,5Z)-3-bromocycloocta-1,5-diene

InChI

InChI=1S/C8H11Br/c9-8-6-4-2-1-3-5-7-8/h2,4-5,7-8H,1,3,6H2/b4-2-,7-5-

InChI Key

XQQKELZZZRWNHG-ILNZVKDWSA-N

Isomeric SMILES

C/1C/C=C\C(C/C=C1)Br

Canonical SMILES

C1CC=CC(CC=C1)Br

Origin of Product

United States

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